molecular formula C25H38O3 B1246097 Cladosporide D

Cladosporide D

Cat. No.: B1246097
M. Wt: 386.6 g/mol
InChI Key: MVGVXWVKGZLRRK-IJBRNTSBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cladosporide D is a natural product found in Cladosporium with data available.

Scientific Research Applications

Synthesis and Stereochemical Assignment

Cladosporide D, a unique compound in the Cladospolides A–D group, exhibits antifungal activity. It is differentiated by its γ-keto functionality. The stereochemistry of this compound was previously unknown, but recent research has achieved the asymmetric syntheses of its possible diastereomers. This was accomplished through two regioselective cross-metatheses, Michael addition, hydrogenation, and elimination, followed by the macrocycle formation via the Yamaguchi protocol. The correct stereochemistry of this compound has been confirmed as (2E,5R,11S) (Lu, Chen, & Hou, 2009).

Antifungal Activity

A study on this compound, isolated from Cladosporium sp. FT-0012, found it to exhibit antifungal properties. It showed activity against Pyricularia oryzae and Mucor racemosus. The structure of this compound was identified as (E)-2-dodecen-5-hydroxy-11-olide-4-one (Zhang et al., 2001).

Production and Derivatization

The production of new Cladosporin analogues through the reconstitution of polyketide synthases has been researched. Cladosporin, with antimalarial properties, is biosynthesized by Cladosporium cladosporioides. The study involved genome sequencing and heterologous expression of enzymes, leading to the production of Cladosporin and its analogues. This research aids in understanding the biosynthesis of Cladosporin and developing new analogues with potential antimalarial properties (Cochrane et al., 2016).

Inhibition of Lysyl-tRNA Synthetase

Cladosporin, a related compound, has been identified as an inhibitor of the Plasmodium falciparum lysyl-tRNA synthetase. It is more potent against the parasite's enzyme than the human equivalent. This finding underlines the potential of lysyl-tRNA synthetase as a target for antimalarial drugs (Hoepfner et al., 2012).

Biotransformation and Derivatization

Biotransformation of Cladosporin has produced various hydroxylated derivatives, which, although less potent than the parent compound, demonstrated on-target activity in cell-based assays. This study provides insights into the structural characteristics suitable for the synthesis of future Cladosporin analogues (Fredenhagen et al., 2018).

Properties

Molecular Formula

C25H38O3

Molecular Weight

386.6 g/mol

IUPAC Name

(3R,4R,5R,10S,13R,14R,17R)-3-hydroxy-17-[(2S)-1-hydroxypropan-2-yl]-4,10,13,14-tetramethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-4-carbaldehyde

InChI

InChI=1S/C25H38O3/c1-16(14-26)17-8-12-25(5)19-6-7-20-22(2,18(19)9-13-24(17,25)4)11-10-21(28)23(20,3)15-27/h6,9,15-17,20-21,26,28H,7-8,10-14H2,1-5H3/t16-,17-,20-,21-,22-,23-,24-,25+/m1/s1

InChI Key

MVGVXWVKGZLRRK-IJBRNTSBSA-N

Isomeric SMILES

C[C@H](CO)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@H]([C@]4(C)C=O)O)C)C)C

Canonical SMILES

CC(CO)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C=O)O)C)C)C

synonyms

cladosporide D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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